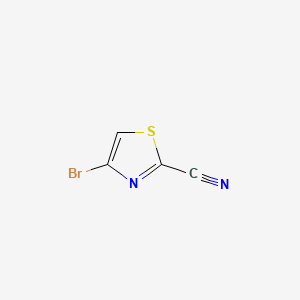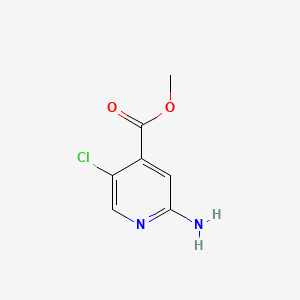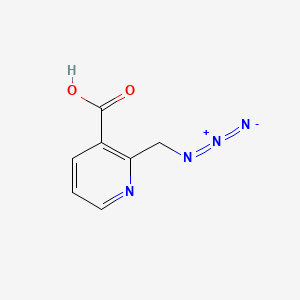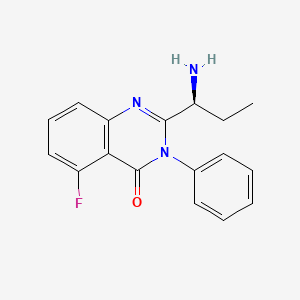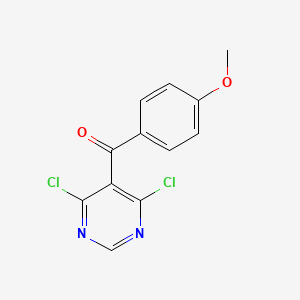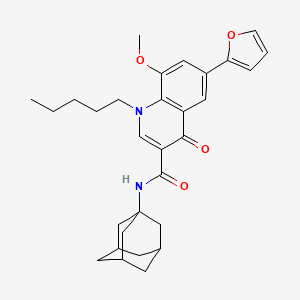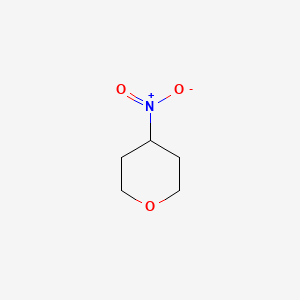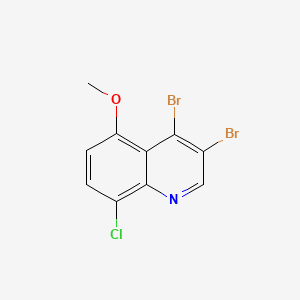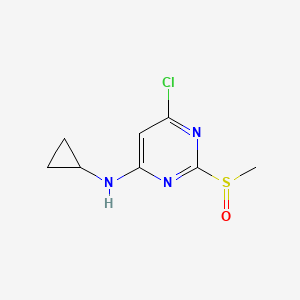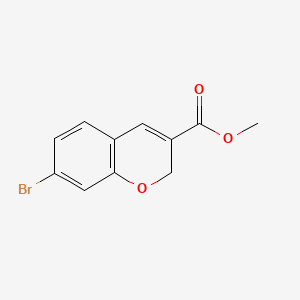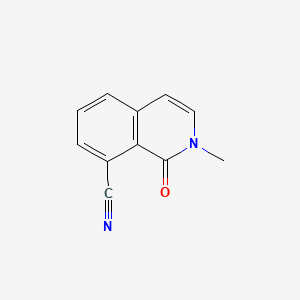
8-naphthyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyridone ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-naphthyridin-2(1H)-one can be achieved through various methods. One common approach involves the cyclocondensation reaction of β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine . Another method includes the amination of 2-chloronicotinic acid with anilines in the presence of potassium carbonate and water under microwave irradiation . These methods offer efficient and environmentally friendly routes to obtain this compound and its derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as boric acid, and solvent-free conditions have been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups, such as the substitution of chlorine atoms with amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anilines, potassium carbonate, and boric acid. Microwave irradiation is often employed to accelerate the reaction rates and improve yields .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 2-arylaminonicotinic acids, which exhibit potential antibacterial, anti-inflammatory, antiallergic, and antisecretory activities .
Wissenschaftliche Forschungsanwendungen
8-naphthyridin-2(1H)-one has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
8-naphthyridin-2(1H)-one can be compared with other similar compounds, such as:
2,7-dihydroxy-1,8-naphthyridine: Exhibits tautomerism and multiple hydrogen bonding interactions.
2-acetamido-7-amino-1,8-naphthyridine: Known for its complexation properties and potential medical uses.
2,7-diacetamido-1,8-naphthyridine: Studied for its unique structural and electronic properties.
The uniqueness of this compound lies in its versatile reactivity and potential for derivatization, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1374651-58-7 |
|---|---|
Molekularformel |
C10H9N3O4 |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
7-ethoxy-6-nitro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-5H,2H2,1H3,(H,11,12,14) |
InChI-Schlüssel |
USUGOKJPTNHKGN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


